molecular formula C9H18O B13447508 2-Ethyl-4,6-dimethyltetrahydropyran

2-Ethyl-4,6-dimethyltetrahydropyran

Cat. No.: B13447508
M. Wt: 142.24 g/mol
InChI Key: SQLBRJZGYZKQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyltetrahydro-4,6-dimethyl-2H-pyran is an organic compound with the molecular formula C9H18O It belongs to the class of tetrahydropyrans, which are six-membered oxygen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyltetrahydro-4,6-dimethyl-2H-pyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-ethyl-4,6-dimethyl-1,5-hexadiene with an acid catalyst can lead to the formation of the desired tetrahydropyran ring . Another method involves the use of iron-catalyzed thermodynamic equilibration of 2-alkenyl 6-substituted tetrahydropyrans .

Industrial Production Methods

Industrial production of 2-Ethyltetrahydro-4,6-dimethyl-2H-pyran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyltetrahydro-4,6-dimethyl-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, substituted tetrahydropyrans

Scientific Research Applications

2-Ethyltetrahydro-4,6-dimethyl-2H-pyran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethyltetrahydro-4,6-dimethyl-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Ethyltetrahydro-4,6-dimethyl-2H-pyran can be compared with other similar compounds, such as:

  • 2-Methyltetrahydro-4,6-dimethyl-2H-pyran
  • 2-Propyl-4,6-dimethyltetrahydropyran
  • 2-Isobutyltetrahydro-4,6-dimethyl-2H-pyran

These compounds share structural similarities but differ in the nature and position of substituents on the tetrahydropyran ring.

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2-ethyl-4,6-dimethyloxane

InChI

InChI=1S/C9H18O/c1-4-9-6-7(2)5-8(3)10-9/h7-9H,4-6H2,1-3H3

InChI Key

SQLBRJZGYZKQDY-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CC(O1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.